molecular formula C13H12FNO B1630280 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde CAS No. 843653-04-3

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde

Cat. No.: B1630280
CAS No.: 843653-04-3
M. Wt: 217.24 g/mol
InChI Key: JNWWVPWEZUZEMV-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde is a fluorinated tetrahydrocarbazole derivative featuring an aldehyde (-CHO) functional group at the 3-position and a fluorine atom at the 6-position of the carbazole scaffold. Structural analogs include carboxylic acids, alcohols, and amines derived from the same core, which differ in functional groups and physicochemical properties .

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6-8,15H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWWVPWEZUZEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C=O)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648839
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843653-04-3
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole nucleus.

    Fluorination: Introduction of the fluorine atom at the 6th position of the indole ring.

    Reduction: Reduction of the indole ring to form the tetrahydrocarbazole structure.

    Formylation: Introduction of the formyl group at the 3rd position to form the carbaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid.

    Reduction: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of carbazole compounds exhibit anticancer properties. Specifically, studies have shown that 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways .

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of carbazole derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The results demonstrated that compounds with the tetrahydrocarbazole framework showed promising activity against breast and lung cancer cells .

Organic Synthesis

Building Block for Complex Molecules
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group allows for various reactions such as condensation and nucleophilic addition.

Synthesis Example:
The compound can be utilized in the synthesis of N-substituted carbazole derivatives through reactions with amines or other nucleophiles. For instance, a study demonstrated the reaction of this aldehyde with different amines to yield various N-(carbazolyl)methyl derivatives with potential biological activity .

Material Science

Fluorescent Materials
Due to its unique structural properties, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives have been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. The incorporation of fluorine enhances the electronic properties of the materials.

Research Findings:
A study conducted on the photophysical properties of fluorinated carbazoles indicated that they possess excellent charge transport characteristics and high thermal stability, making them suitable candidates for OLED applications .

Biological Research

Neuroprotective Effects
Recent investigations have suggested that certain carbazole derivatives may exhibit neuroprotective effects against neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways.

Case Study:
In vitro studies demonstrated that 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests potential therapeutic applications in diseases such as Alzheimer’s and Parkinson’s .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells ,
Organic SynthesisIntermediate for N-substituted carbazoles ,
Material ScienceSuitable for OLEDs due to enhanced electronic properties ,
Biological ResearchNeuroprotective effects against oxidative stress ,

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Properties/Applications
6-Fluoro-TH-carbazole-3-carbaldehyde 6-F, 3-CHO Aldehyde 217.24 (calculated) Reactive intermediate; synthetic utility
6-Fluoro-TH-carbazole-3-carboxylic acid 6-F, 3-COOH Carboxylic acid 233.24 Potential for salt formation; bioactive derivatives
6-Fluoro-TH-carbazol-3-ylamine 6-F, 3-NH₂ Amine 204.24 Building block for amide/urea synthesis
6-Methoxy-TH-carbazole-3-ol 6-OCH₃, 3-OH Alcohol 218.25 (calculated) Hydrogen-bonding capability; polar solvent solubility
1,4-Dimethyl-6-aryl-carbazole derivatives 1,4-CH₃, 6-aryl Nitro, Methyl ~350–400 Photophysical applications; nitro group enhances electron deficiency

Notes:

  • Aldehyde vs. Carboxylic Acid : The aldehyde’s -CHO group is more electrophilic than -COOH, enabling nucleophilic additions (e.g., Grignard reactions). The carboxylic acid’s -COOH allows for salt formation (e.g., metal coordination) .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy :
  • Aldehyde (Target Compound) : Expected C=O stretch at ~1700 cm⁻¹ (similar to thiophene-2-carbaldehyde analogs ).
  • Carboxylic Acid (CAS 907211-31-8) : Broad O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Alcohol (6-Fluoro-TH-carbazole-3-ol) : O-H stretch ~3300 cm⁻¹ and C-O stretch ~1205 cm⁻¹ .
¹H-NMR Data :
  • Aldehyde : Aldehyde proton resonance at δ ~9.9–10.2 ppm (cf. thiophene-2-carbaldehyde at δ 9.90 ).
  • Carboxylic Acid : Acidic proton absent in DMSO-d₆; aromatic protons resonate at δ 7.2–8.4 ppm .
  • Amine (6-Fluoro-TH-carbazol-3-ylamine) : NH₂ protons at δ ~2.5–3.5 ppm (exchangeable) .
Melting Points :
  • Limited data for the aldehyde, but analogs like 6-fluoro-TH-carbazole-3-carboxylic acid exhibit higher melting points (>200°C) due to hydrogen bonding , whereas methyl/aryl-substituted carbazoles melt at 120–240°C .

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde (CAS No. 843653-04-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C13_{13}H12_{12}FNO
  • Molecular Weight : 217.24 g/mol
  • Structure : The compound features a carbazole core with a fluorine atom and an aldehyde functional group that may contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies indicate that carbazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that tetrahydrocarbazole derivatives inhibited the proliferation of A549 lung cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of carbazole derivatives. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating a potential therapeutic application in neurodegenerative diseases . The mechanism involves modulation of signaling pathways related to cell survival and inflammation.

Antimicrobial Activity

Carbazole derivatives have been reported to possess antimicrobial properties. For example, studies showed that certain derivatives inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Carbocyclic Core : Utilizing cyclization reactions to construct the tetrahydrocarbazole framework.
  • Introduction of Functional Groups : Employing electrophilic aromatic substitution to introduce the fluorine atom and subsequent oxidation steps to form the aldehyde group.

The following table summarizes key synthetic steps:

StepReaction TypeReagentsConditions
1CyclizationPrecursor A + Precursor BHeat under reflux
2FluorinationFluorinating agentMild conditions
3OxidationOxidizing agent (e.g., CrO3_3)Room temperature

Case Study 1: Anticancer Mechanism

A study by Wang et al. explored the anticancer effects of several tetrahydrocarbazole derivatives, including 6-fluoro variants. The findings revealed that these compounds inhibited cancer cell growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In a model of Alzheimer's disease, researchers evaluated the neuroprotective effects of carbazole derivatives. The results indicated a reduction in neuroinflammation and improved cognitive function in treated animals compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
Reactant of Route 2
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6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde

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